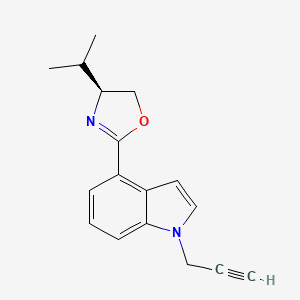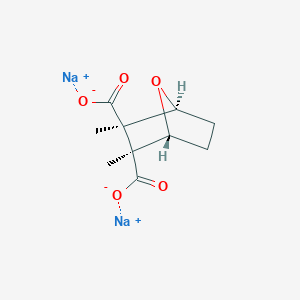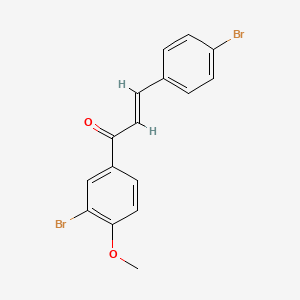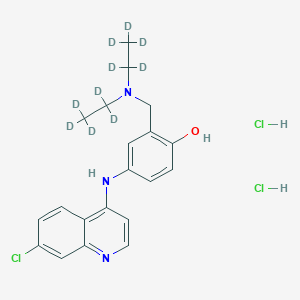
Amodiaquine-d10 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amodiaquine-d10 (hydrochloride) is a deuterated form of Amodiaquine, a 4-aminoquinoline compound. It is primarily used as an antimalarial agent and has shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum . The deuterated form, Amodiaquine-d10, is often used in scientific research to study the pharmacokinetics and metabolism of Amodiaquine due to its stable isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amodiaquine-d10 (hydrochloride) involves a multi-step process. One common method includes the following steps :
Mannich Reaction: This step involves the reaction of 4,7-dichloroquinoline with formaldehyde and diethylamine to form 4,7-dichloroquinoline-2-(diethylaminomethyl)phenol.
Substitution Reaction: The intermediate product undergoes a substitution reaction with 4-amino-7-chloroquinoline to form Amodiaquine.
Industrial Production Methods
Industrial production of Amodiaquine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Amodiaquine-d10 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-desethylamodiaquine, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
N-desethylamodiaquine: Formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Amodiaquine-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and kinetics due to its stable isotopic labeling.
Biology: Employed in the study of cellular uptake and metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Amodiaquine in the body.
Industry: Utilized in the development of new antimalarial drugs and formulations
Wirkmechanismus
The mechanism of action of Amodiaquine-d10 (hydrochloride) is similar to that of Amodiaquine. It is believed to inhibit heme polymerase activity in Plasmodium falciparum, leading to the accumulation of free heme, which is toxic to the parasite . The drug binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .
Vergleich Mit ähnlichen Verbindungen
Amodiaquine-d10 (hydrochloride) is compared with other 4-aminoquinoline compounds such as:
Chloroquine: Similar in structure and activity but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Used for similar purposes but has different pharmacokinetic properties.
Mefloquine: Another antimalarial with a different mechanism of action.
Amodiaquine-d10 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s metabolism .
Eigenschaften
Molekularformel |
C20H24Cl3N3O |
|---|---|
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;; |
InChI-Schlüssel |
ROEBJVHPINPMKL-WBCDGJSESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H].Cl.Cl |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

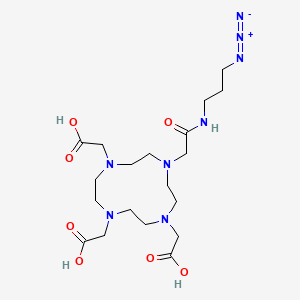
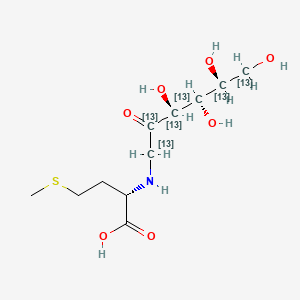

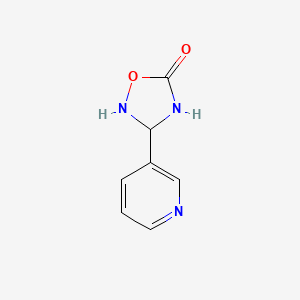
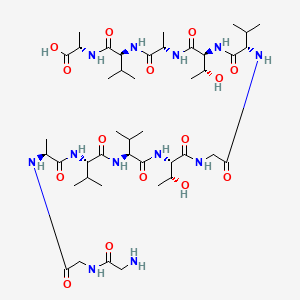
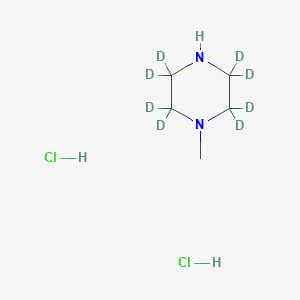
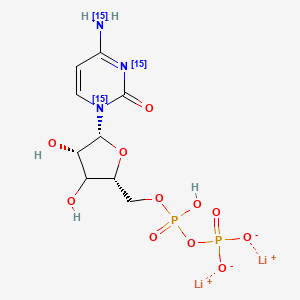
![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
